Bax inhibitor peptide P5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bax inhibitor peptide P5 is a cell-permeable pentapeptide derived from the Bax-binding domain of Ku70. It is designed to inhibit the pro-apoptotic protein Bax, which plays a crucial role in mitochondria-dependent apoptosis. By preventing Bax from translocating to the mitochondria, this compound offers cytoprotection and has potential therapeutic applications in various fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bax inhibitor peptide P5 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Bax inhibitor peptide P5 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can interact with other proteins and peptides through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for cleaving the peptide from the resin

Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The primary product formed is the this compound itself. During the synthesis, intermediate protected peptides are formed, which are eventually converted to the final deprotected peptide .

Wissenschaftliche Forschungsanwendungen

Bax inhibitor peptide P5 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein-protein interactions and the mechanisms of apoptosis.

Biology: Employed in cell culture studies to investigate the role of Bax in apoptosis and to protect cells from apoptotic stimuli.

Medicine: Potential therapeutic agent for diseases involving excessive apoptosis, such as neurodegenerative diseases and ischemic injuries.

Industry: Utilized in the development of apoptosis inhibitors and cytoprotective agents for various applications

Wirkmechanismus

Bax inhibitor peptide P5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. Bax is a pro-apoptotic member of the Bcl-2 protein family, and its activation leads to mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors such as cytochrome c. By inhibiting Bax, this compound blocks the apoptotic signaling cascade, thereby protecting cells from apoptosis .

Vergleich Mit ähnlichen Verbindungen

Bax inhibitor peptide P5 is unique in its ability to specifically inhibit Bax-mediated apoptosis. Similar compounds include:

Bax inhibitor peptide V5: Another Bax-inhibiting peptide derived from the Bax-binding domain of Ku70, with similar cytoprotective properties.

Caspase inhibitors: Compounds like Z-VAD-FMK that inhibit caspases, the downstream effectors of apoptosis, but do not specifically target Bax.

Small molecule Bax inhibitors: Recently developed small molecules that inhibit Bax, but may have different mechanisms of action and specificity compared to this compound.

Eigenschaften

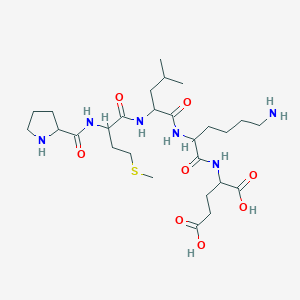

IUPAC Name |

2-[[6-amino-2-[[4-methyl-2-[[4-methylsulfanyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGZEPUTWPXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)

![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)